![molecular formula C24H26N2O5 B2457751 methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate CAS No. 380423-67-6](/img/structure/B2457751.png)
methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate, also known as MCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MCA is a derivative of benzoic acid and has a molecular weight of 436.49 g/mol.
Wirkmechanismus
The mechanism of action of methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate has been shown to target the mitochondria of cancer cells, leading to the disruption of the mitochondrial membrane potential and the release of cytochrome c, which triggers the apoptotic pathway.
Biochemical and Physiological Effects
methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate has been shown to exhibit cytotoxic activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of anti-apoptotic proteins. In addition, methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate is also highly toxic and requires careful handling and disposal. In addition, the cytotoxicity of methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate may limit its use in certain experiments, and further studies are needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate. One area of research is the development of methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate-based anticancer drugs with improved efficacy and reduced toxicity. Another area of research is the synthesis of methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate derivatives with novel properties for use in material science and organic synthesis. Finally, further studies are needed to elucidate the mechanism of action of methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate and its potential applications in other fields, such as neurobiology and immunology.
Conclusion
In conclusion, methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate is a chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate exhibits cytotoxic activity against cancer cells and has potential as an anticancer agent. Further studies are needed to determine the safety and efficacy of methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate in vivo and to explore its potential applications in other fields.
Synthesemethoden
Methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate can be synthesized through a multistep process involving the reaction of 3-methoxy-4-pentoxybenzaldehyde with malononitrile, followed by cyclization and esterification with methyl 2-aminobenzoate. The final product is obtained through purification and isolation.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate has been shown to exhibit cytotoxic activity against cancer cells and has potential as an anticancer agent. In material science, methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate has been used as a building block for the synthesis of functional materials with unique properties. In organic synthesis, methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate has been used as a reagent for the synthesis of complex molecules.
Eigenschaften
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-4-5-8-13-31-21-12-11-17(15-22(21)29-2)14-18(16-25)23(27)26-20-10-7-6-9-19(20)24(28)30-3/h6-7,9-12,14-15H,4-5,8,13H2,1-3H3,(H,26,27)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNUURJFJRSNND-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

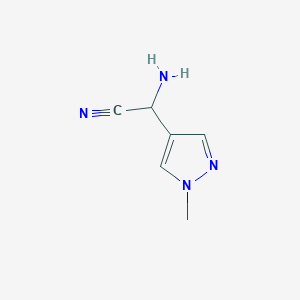
![N-(4-ethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2457670.png)
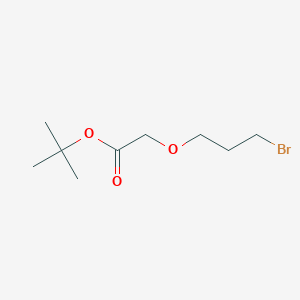
![N-[2-(2-bromo-5-fluorophenyl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2457672.png)
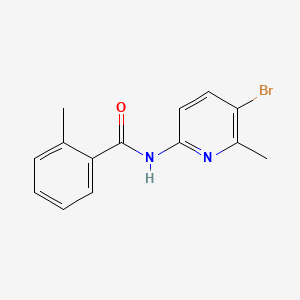


![2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine](/img/structure/B2457677.png)
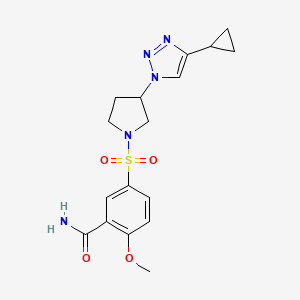
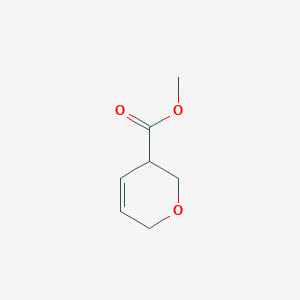
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-4-carboxamide](/img/structure/B2457682.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2457683.png)
![N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2457684.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2457685.png)